molecular formula C12H10F6N2 B13195737 2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13195737
M. Wt: 296.21 g/mol
InChI Key: SGMHOTNEHISTKO-UHFFFAOYSA-N
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Description

2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a compound characterized by the presence of trifluoromethyl groups attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of secondary amines using reagents like CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product, often facilitated by the elimination of volatile side-products under vacuum .

Chemical Reactions Analysis

Types of Reactions

2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different halogen atoms into the molecule .

Scientific Research Applications

2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with molecular targets and pathways within cells. The trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is unique due to its specific indole structure and the positioning of the trifluoromethyl groups. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H10F6N2

Molecular Weight

296.21 g/mol

IUPAC Name

2-[2,7-bis(trifluoromethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C12H10F6N2/c13-11(14,15)8-3-1-2-6-7(4-5-19)10(12(16,17)18)20-9(6)8/h1-3,20H,4-5,19H2

InChI Key

SGMHOTNEHISTKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2CCN)C(F)(F)F

Origin of Product

United States

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